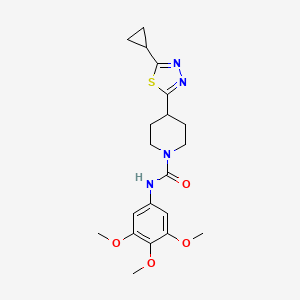
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of antiproliferative agents. These agents have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. Tubulin inhibitors are known to disrupt microtubule dynamics, which can lead to the inhibition of cell division and induce apoptosis in cancer cells. The related compound, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has demonstrated significant potency in antiproliferative assays, indicating the potential of this chemical class for cancer therapy .
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the context of cyclopropane dicarboxylic acid derivatives. Specifically, thiadiazoles and 1,2,4-triazoles have been synthesized from cyclopropane dicarboxylic acid. The process involves the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride to yield bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Further chemical transformations can lead to a variety of derivatives, which suggests a pathway for the synthesis of the compound , given its thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of the compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is attached to a cyclopropyl group, indicating a compact and potentially strained structure. The piperidine ring, a six-membered ring containing one nitrogen atom, is known for its flexibility and is a common feature in many pharmacologically active compounds. The presence of the trimethoxyphenyl group suggests additional possibilities for interactions with biological targets due to the presence of methoxy groups that can engage in hydrogen bonding and hydrophobic interactions .
Chemical Reactions Analysis
While specific chemical reactions of the compound have not been detailed, the structural components suggest several reactive sites. The thiadiazole moiety could potentially undergo nucleophilic substitution reactions, given the presence of an electrophilic sulfur atom. The piperidine ring could be involved in reactions typical of secondary amines, such as alkylation or acylation. The trimethoxyphenyl group could participate in electrophilic aromatic substitution reactions, although the electron-donating methoxy groups would direct such reactions to positions ortho and para to the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structural features. The presence of multiple aromatic rings and a heterocyclic piperidine suggests that the compound is likely to be relatively hydrophobic, which could influence its solubility and membrane permeability. The trimethoxyphenyl group could enhance solubility in organic solvents due to the presence of methoxy groups. The compound's melting point, boiling point, and stability would be influenced by the presence of the strained cyclopropyl group and the heterocyclic components. The molecular weight and the presence of multiple functional groups would be relevant for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Piperidine-Based Thiadiazoles : Piperidine-based thiadiazoles, including compounds similar to the one , have been synthesized and shown to possess significant anti-arrhythmic activity. This includes the conversion of certain thiosemicarbazides to 1,3,4-thiadiazoles (Abdel‐Aziz et al., 2009).
Antimicrobial and Anti-inflammatory Properties : Some thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These compounds are synthesized from cyclopropane dicarboxylic acid and characterized through various analytical methods (Ravindra Kumar & Hament Panwar, 2015).
Antibacterial Screening : Novel thiadiazoles have been evaluated for their antibacterial activity, with some demonstrating moderate effectiveness against bacterial strains such as Bacillus Subtilis and Escherichia Coli (R. Deshmukh et al., 2017).
Anticancer Potential
Tubulin Inhibition and Antiproliferative Effects : Piperidine-1-carboxamides, similar in structure to the compound , have been identified as a new chemical class with antiproliferative properties. They act as tubulin inhibitors, demonstrating potential as anticancer agents (M. Krasavin et al., 2014).
Design and Synthesis for Cancer Treatment : Certain thiadiazole-based compounds have shown high selective cytotoxicity towards cancer cells, with specific compounds inducing cell cycle arrest and apoptotic cell death in cancer cell lines. This includes the synthesis and evaluation of derivatives with different heterocycles (Rana M. El-Masry et al., 2022).
Other Applications
- Synthesis for Nonionic Surfactants : Thiadiazole derivatives have been used to synthesize nonionic surfactants, showing effectiveness against various bacterial and fungal strains. This involves the use of compounds like 2-amino-5-heptadecyl 1,3,4-thiadiazole (Abdelmotaal Abdelmajeid et al., 2017).
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-26-15-10-14(11-16(27-2)17(15)28-3)21-20(25)24-8-6-13(7-9-24)19-23-22-18(29-19)12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWFQCFZUHPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
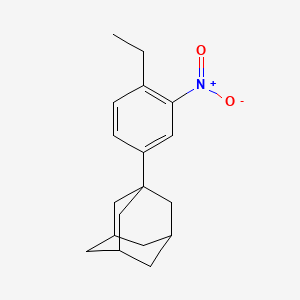

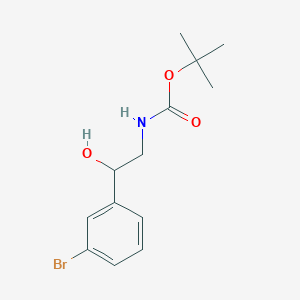
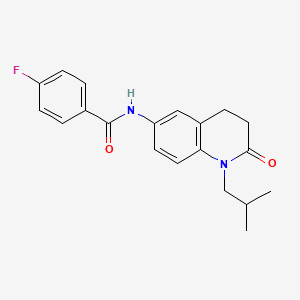
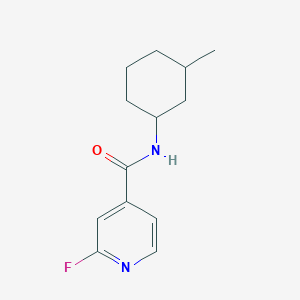
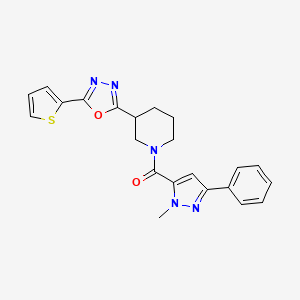

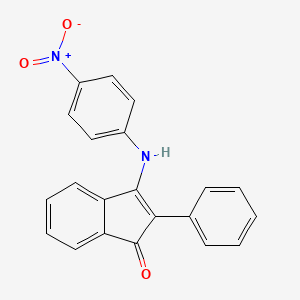
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
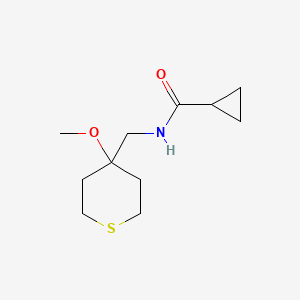
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)